Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A mixture of diastereomers refers to a combination of stereoisomers that are not mirror images of each other and are non-superimposable. Diastereomers have different physical properties such as melting points, boiling points, and densities, which makes them distinct from enantiomers . These compounds are crucial in various fields, including pharmaceuticals, where the different physical and chemical properties of diastereomers can lead to different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diastereomers often involves the use of chiral reagents or catalysts to induce stereoselectivity in the reaction. One common method is the diastereomeric recrystallization , where a racemic mixture is converted into diastereomers via covalent bond formation with an enantiopure resolving agent or by salt formation . High-performance liquid chromatography (HPLC) on a chiral stationary phase is also widely used for the separation and preparation of enantiopure compounds from diastereomeric mixtures .

Industrial Production Methods

In industrial settings, the production of diastereomers can involve large-scale optical resolution techniques, where racemic mixtures are separated into individual enantiomers and diastereomers using resolving agents. This method is cost-effective and operationally simple, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diastereomers can undergo various chemical reactions, including:

Oxidation: Diastereomers can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where diastereomers react with nucleophiles under different conditions to form new products.

Common Reagents and Conditions

The reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific diastereomer and the reaction conditions. For instance, oxidation of a diastereomeric alcohol may yield different ketones or aldehydes, while reduction of a diastereomeric ketone may produce different alcohols.

Scientific Research Applications

Diastereomers have a wide range of applications in scientific research:

Chemistry: They are used in the study of stereochemistry and the development of new synthetic methods.

Biology: Diastereomers are important in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

Medicine: Many pharmaceuticals are diastereomeric mixtures, and their different biological activities are studied to develop more effective drugs.

Industry: Diastereomers are used in the production of agrochemicals, flavors, and fragrances

Mechanism of Action

The mechanism by which diastereomers exert their effects involves interactions with specific molecular targets and pathways. For example, in the case of therapeutic oligonucleotides, diastereomers can interact with nucleic acids to regulate gene expression . The specific interactions depend on the structure of the diastereomer and the target molecule.

Comparison with Similar Compounds

Diastereomers are often compared with enantiomers, which are mirror images of each other and have identical physical properties except for their interaction with polarized light. Unlike enantiomers, diastereomers have different physical properties and reactivity, making them unique in their applications . Similar compounds include:

Enantiomers: Mirror image stereoisomers.

Meso Compounds: Compounds with multiple chiral centers that are superimposable on their mirror images.

Geometric Isomers: Compounds with different spatial arrangements of atoms around a double bond or ring structure.

Properties

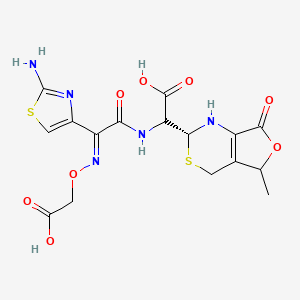

Molecular Formula |

C16H17N5O8S2 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |

InChI |

InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10+/t5?,11?,13-/m1/s1 |

InChI Key |

AASJUVXHJFSORA-GAHZDYRSSA-N |

Isomeric SMILES |

CC1C2=C(C(=O)O1)N[C@H](SC2)C(C(=O)O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N |

Canonical SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)

![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)

![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)

![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)

![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)

![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)